molecular formula C22H19N5OS B4567755 N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4567755
M. Wt: 401.5 g/mol
InChI Key: JDJDCAAMQJDEGW-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H19N5OS and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide is 401.13103142 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Antimicrobial Activity

2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide and its derivatives are prominently featured in the synthesis of various heterocyclic compounds due to their unique structural framework. These compounds have been synthesized and evaluated for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, showing mild to moderate activity. The synthesis involves reactions with arylidene malononitrile, 1,3-diketones, and nitrosonaphthols, among others, to afford novel pyridine, pyrimidine, and naphtho[2,1-b]oxazine derivatives, highlighting the compound's versatility in heterocyclic chemistry (Fadda et al., 2015).

Anti-tumor Activities

The structural motif of 2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide is also a precursor for compounds with notable anti-tumor properties. Cyclocondensation of cyanoacetamide derivatives with this compound leads to pyridin-2-one, pyridin-2(1H)-thione, and pyrazolo[1,5-a]pyrimidine derivatives. These compounds exhibit potent cytotoxic activities in vitro against various human cancer cell lines, underscoring their potential in developing new anti-cancer therapies (Ahmed et al., 2009).

Insecticidal Properties

Research into the insecticidal properties of derivatives of 2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide against agricultural pests, such as the cotton leafworm (Spodoptera littoralis), has shown promising results. The synthesis of various heterocycles incorporating a thiadiazole moiety from related precursors demonstrates significant insecticidal activity, providing a potential avenue for the development of new insecticides (Fadda et al., 2017).

Multicomponent Synthesis of Pyridines

The utility of related thioacetamide compounds as ammonium sources in multicomponent reactions for synthesizing pyridines has been explored. This methodology leverages the compound's structure for the efficient and diverse synthesis of 3,4,5-trisubstituted pyridines, showcasing the chemical's role in facilitating novel synthetic routes (Wan et al., 2014).

Properties

IUPAC Name

N-naphthalen-1-yl-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5OS/c1-2-13-27-21(17-9-6-12-23-14-17)25-26-22(27)29-15-20(28)24-19-11-5-8-16-7-3-4-10-18(16)19/h2-12,14H,1,13,15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJDCAAMQJDEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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